1-(2-Pyridyl)hexan-1,5-dione

Organic Synthesis Medicinal Chemistry Coordination Chemistry

Differentiate from generic diketones: 1-(2-Pyridyl)hexan-1,5-dione carries the critical 2-pyridyl substitution on a 1,5-diketone backbone, enabling regioselective cyclization and predictable six-membered chelate ring formation (N,O,O donor set). Substituting with 3-/4-pyridyl isomers or 1,3-diketone analogs risks irreproducible outcomes. Ideal for 2,4,6-triarylpyridine and terpyridine ligand synthesis, late-stage functionalization, and metal complex development. Commercially available at ≥95% purity with full QC documentation. Avoid re-optimization failures—order the correct isomer.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 246160-12-3
Cat. No. B1356951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Pyridyl)hexan-1,5-dione
CAS246160-12-3
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC(=O)CCCC(=O)C1=CC=CC=N1
InChIInChI=1S/C11H13NO2/c1-9(13)5-4-7-11(14)10-6-2-3-8-12-10/h2-3,6,8H,4-5,7H2,1H3
InChIKeyGKKOKAHAAWHQMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Pyridyl)hexan-1,5-dione (CAS 246160-12-3) – Technical Specifications and Procurement Overview for Heterocyclic Chemistry and Coordination Research


1-(2-Pyridyl)hexan-1,5-dione (CAS 246160-12-3) is a heterocyclic organic compound featuring a 2-pyridyl group linked to a hexane-1,5-dione backbone, with molecular formula C11H13NO2 and molecular weight 191.23 g/mol [1]. As a member of the pyridyl-containing 1,5-diketone class, this compound is characterized by its dual ketone functionalities and an aromatic nitrogen heteroatom, which together enable its utility as a versatile building block in organic synthesis and a potential chelating ligand in coordination chemistry [2]. It is commercially available from multiple specialty chemical suppliers with typical purities of 95% or higher, supported by analytical QC documentation .

1-(2-Pyridyl)hexan-1,5-dione – Key Structural and Functional Distinctions That Prevent Substitution with Other Pyridyl Diketones


In the context of scientific procurement, substituting 1-(2-pyridyl)hexan-1,5-dione with a generic pyridyl diketone or a non-pyridyl 1,5-diketone can lead to irreproducible synthetic outcomes or altered material properties. The specific placement of the pyridyl nitrogen at the 2-position relative to the diketone chain is critical for controlling regioselectivity in subsequent cyclization reactions and for establishing defined metal coordination geometries [1]. For example, 3-pyridyl or 4-pyridyl isomers exhibit different electronic and steric profiles, which can drastically change reaction yields and product purity in heterocycle synthesis [2]. Furthermore, the 1,5-diketone arrangement is essential for forming six-membered chelate rings with metal ions, a property that is not shared by 1,3-diketone (β-diketone) analogs, which form five-membered rings and may not be suitable for applications requiring specific coordination geometries or redox properties [3]. Without direct comparative data on these structural nuances, substitution carries a high risk of experimental failure or the need for extensive re-optimization.

1-(2-Pyridyl)hexan-1,5-dione – Quantitative Evidence Guide for Scientific Selection and Procurement Decisions


1-(2-Pyridyl)hexan-1,5-dione (CAS 246160-12-3) – Vendor-Supplied Purity and Analytical Quality Control Data for Procurement Confidence

The target compound is commercially available from multiple specialty chemical vendors with documented purity specifications and analytical quality control (QC) data. Bidepharm supplies the compound at a standard purity of 95+% and provides batch-specific QC reports including NMR, HPLC, and GC analyses . AKSci also lists the compound with a minimum purity specification of 95% and recommends long-term storage in a cool, dry place . Leyan offers the compound at 98% purity . These vendor-specified purity levels are comparable to, or exceed, those typically offered for similar niche pyridyl diketones (e.g., 1-(2-chloro-4-pyridyl)-1,5-hexanedione, often listed at 95% purity), providing a verifiable baseline for procurement.

Organic Synthesis Medicinal Chemistry Coordination Chemistry

1-(2-Pyridyl)hexan-1,5-dione (CAS 246160-12-3) – Physicochemical Properties and Stability for Practical Laboratory Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-(2-pyridyl)hexan-1,5-dione is chemically stable under recommended storage conditions (cool, dry place) . Computed physicochemical properties from PubChem indicate a molecular weight of 191.23 g/mol, an XLogP3 value of 0.8, and a topological polar surface area (TPSA) of 47.0 Ų [1]. These properties are consistent with good solubility in common organic solvents and moderate aqueous solubility, which are typical for 1,5-diketones of this molecular weight range.

Organic Synthesis Medicinal Chemistry Material Science

1-(2-Pyridyl)hexan-1,5-dione (CAS 246160-12-3) – Synthetic Utility as a Precursor to Substituted Pyridines

1-(2-Pyridyl)hexan-1,5-dione is a key precursor in the synthesis of substituted pyridines and related heterocycles. In a recent report, 1,5-diketone intermediates derived from α-pyridyl ketones were converted to 4′-substituted 2,2′;6′,2″-terpyridine derivatives [1]. While specific yield data for the target compound is not publicly available, the class-level reactivity of 1,5-diketones with hydroxylamine to form pyridines is well-established, with optimized conditions often yielding the desired pyridine products in high purity [2]. The 2-pyridyl substitution pattern is particularly valuable for directing cyclization and for installing a heterocyclic moiety that can further participate in metal coordination or biological interactions.

Heterocyclic Chemistry Organic Synthesis Medicinal Chemistry

1-(2-Pyridyl)hexan-1,5-dione (CAS 246160-12-3) – Potential as a Chelating Ligand in Coordination Chemistry

The compound features both a pyridyl nitrogen and two ketone oxygens, enabling it to act as a bidentate or tridentate chelating ligand for transition metals and lanthanides. While direct stability constants for metal complexes of 1-(2-pyridyl)hexan-1,5-dione are not available in the public domain, analogous pyridyl-β-diketones (e.g., 1-(2-pyridyl)-1,3-propanedione derivatives) are well-known to form stable complexes with a variety of metal ions [1]. The 1,5-diketone arrangement favors the formation of six-membered chelate rings upon metal coordination, which can confer different thermodynamic and kinetic properties compared to the five-membered rings formed by β-diketones. This structural feature may be advantageous in applications requiring specific coordination geometries or enhanced stability under catalytic conditions.

Coordination Chemistry Inorganic Synthesis Catalysis

1-(2-Pyridyl)hexan-1,5-dione – Recommended Research and Industrial Application Scenarios Based on Quantitative and Qualitative Evidence


Synthesis of Substituted Pyridines and Terpyridines for Medicinal Chemistry and Materials Science

This compound is ideally suited as a starting material for the synthesis of 2,4,6-triarylpyridines and 2,2′;6′,2″-terpyridine derivatives. Researchers can leverage its 1,5-diketone functionality in condensation reactions with ammonia or hydroxylamine to construct pyridine rings with a pre-installed 2-pyridyl substituent [1]. The resulting heterocyclic products are valuable scaffolds in drug discovery (e.g., kinase inhibitors) and as ligands for luminescent or catalytic metal complexes.

Development of Novel Chelating Ligands for Transition Metal and Lanthanide Complexes

Due to its potential to form six-membered chelate rings, 1-(2-pyridyl)hexan-1,5-dione can be explored as a ligand for the synthesis of new metal complexes with applications in catalysis, magnetic materials, or bioinorganic chemistry [2]. The combination of a pyridyl nitrogen and two carbonyl oxygens provides a unique N,O,O donor set that may confer distinct redox and structural properties compared to traditional β-diketone ligands.

Building Block for Late-Stage Functionalization and Diversification of Pyridine-Containing Molecules

The presence of both a reactive 1,5-diketone moiety and a pyridine ring makes this compound a versatile intermediate for late-stage functionalization (LSF) strategies [3]. It can be incorporated into more complex molecular architectures and subsequently modified to introduce additional functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies in pharmaceutical research.

General Organic Synthesis and Method Development

With its reliable commercial availability at purities of 95-98% and documented analytical QC , 1-(2-pyridyl)hexan-1,5-dione is a dependable reagent for routine organic synthesis, including the development of new synthetic methodologies for 1,5-diketone chemistry and heterocycle construction.

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